molecular formula C10H9N3O3 B2474276 1-[(4-nitrobenzyl)oxy]-1H-imidazole CAS No. 320424-37-1

1-[(4-nitrobenzyl)oxy]-1H-imidazole

Cat. No.: B2474276
CAS No.: 320424-37-1
M. Wt: 219.2
InChI Key: MFADXKNVDJROIG-UHFFFAOYSA-N
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Description

1-[(4-Nitrobenzyl)oxy]-1H-imidazole is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features an imidazole heterocycle, a privileged scaffold in biology, linked via an ether bridge to a 4-nitrobenzyl group. The imidazole ring is a key structural component in a vast array of bioactive molecules and approved drugs, contributing to a wide spectrum of biological activities such as antibacterial, antifungal, antiulcer, and antihistaminic effects . The nitroaromatic moiety can serve as a versatile functional handle for further synthetic elaboration or may contribute to the compound's electronic properties and potential bioactivity, as seen in nitroimidazole-based antimicrobials like metronidazole . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel molecular hybrids and conjugates aimed at overcoming antibiotic resistance . Its structural features make it a valuable precursor for creating potential enzyme inhibitors, given that imidazole derivatives are known to interact with a variety of enzymatic targets . As with all compounds of this nature, thorough spectroscopic characterization (e.g., NMR, LC-MS) is recommended upon receipt. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

1-[(4-nitrophenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-13(15)10-3-1-9(2-4-10)7-16-12-6-5-11-8-12/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFADXKNVDJROIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-nitrobenzyl)oxy]-1H-imidazole typically involves the reaction of 1H-imidazole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-nitrobenzyl)oxy]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 1-[(4-nitrobenzyl)oxy]-1H-imidazole. Research indicates that compounds with a nitro group, such as those derived from imidazole, exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds are particularly noted for their ability to inhibit bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antibacterial Activity of Imidazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)
This compoundE. coli25
5-Nitroimidazole derivativeS. aureus30
Hybrid imidazole derivativesP. mirabilis32

Receptor Modulation

Imidazole derivatives have also been studied for their role as receptor modulators. For instance, certain analogs have shown promise as agonists for the μ-opioid receptor, which is critical in pain management. The structure-activity relationship (SAR) studies suggest that modifications to the imidazole ring can enhance potency and selectivity for these receptors .

Case Study: μ-Opioid Receptor Agonism
In a study evaluating various imidazole derivatives, one compound demonstrated a significant anti-nociceptive effect in animal models, indicating its potential as a lead compound for developing new analgesics .

Treatment of Hypoparathyroidism

Imidazole derivatives, including those similar to this compound, have been explored as agonists for human parathyroid hormone receptor 1 (hPTHR1). These compounds could offer new avenues for treating conditions like hypoparathyroidism, which is characterized by low parathyroid hormone levels leading to calcium imbalance .

Table 2: Therapeutic Applications of Imidazole Derivatives

ConditionCompound TypeMechanism of Action
HypoparathyroidismhPTHR1 agonistsStimulates calcium release
Pain Managementμ-opioid receptor agonistsModulates pain perception
Bacterial InfectionsAntibacterial agentsInhibits bacterial growth

Synthesis and Structural Insights

The synthesis of imidazole derivatives often involves straightforward chemical reactions that allow for the introduction of various substituents on the imidazole ring. Techniques such as cyclization of diamides or oxidation processes are commonly employed to create these compounds with desired biological activities .

Mechanism of Action

The mechanism of action of 1-[(4-nitrobenzyl)oxy]-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Electronic Differences

The biological and chemical properties of imidazole derivatives are highly influenced by substituent position , electronic nature , and steric effects . Below is a comparative analysis:

Table 1: Structural Features of Key Imidazole Derivatives
Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(4-Nitrobenzyl)-1H-imidazole Para-nitro on benzyl C₁₀H₉N₃O₂ 203.20 Nitro, benzyl, imidazole
1-(3-Nitrobenzyl)-1H-imidazole Meta-nitro on benzyl C₁₀H₉N₃O₂ 203.20 Nitro, benzyl, imidazole
1-(4-Methoxybenzyl)-1H-imidazole Para-methoxy on benzyl C₁₁H₁₂N₂O 188.23 Methoxy, benzyl, imidazole
1-[(4-Methylphenyl)methyl]-4-nitro-1H-imidazole 4-Nitro on imidazole, para-methyl on benzyl C₁₁H₁₁N₃O₂ 217.23 Methyl, nitro, benzyl, imidazole

Key Observations :

  • Nitro vs. Methoxy: The electron-withdrawing nitro group (-NO₂) enhances electrophilicity and oxidative reactivity compared to the electron-donating methoxy (-OCH₃) group, which increases lipophilicity but reduces metabolic stability .
  • Positional Isomerism : The para-nitro substituent in 1-(4-nitrobenzyl)-1H-imidazole allows optimal resonance stabilization and target binding, whereas the meta-nitro isomer exhibits altered electronic profiles and reduced bioactivity .

Key Findings :

  • The para-nitro group in 1-(4-nitrobenzyl)-1H-imidazole significantly boosts antimicrobial potency compared to its meta-nitro analog .
  • Methoxy-substituted derivatives exhibit lower antimicrobial efficacy due to reduced electrophilicity but may serve as prodrug candidates .

Key Insights :

  • Copper catalysis in Ullmann reactions ensures high regioselectivity for nitro-substituted derivatives .
  • Methoxy-substituted analogs achieve higher yields (90%) under milder conditions due to reduced steric demand .

Biological Activity

1-[(4-nitrobenzyl)oxy]-1H-imidazole is a chemical compound characterized by its imidazole ring and a nitrobenzyl substituent. The molecular formula is C11_{11}H10_{10}N4_{4}O2_2, with a molar mass of approximately 219.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology, due to its interactions with various biological targets.

Chemical Structure and Properties

The structure of this compound features:

  • An imidazole ring, which is crucial for enzyme inhibition.
  • A nitro group that enhances its biological activity.

Table 1: Structural Features and Properties

Compound NameStructure FeaturesUnique Properties
This compoundImidazole ring with nitrobenzyl groupPotential enzyme inhibitor
1-(4-Bromobenzyl)-1H-imidazoleBromine substituent on benzylEnhanced lipophilicity
1-(4-Fluorobenzyl)-1H-imidazoleFluorine substituent on benzylIncreased metabolic stability
4-NitroimidazoleNitro group directly on the imidazole ringAntimicrobial activity

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of aldosterone synthase (CYP11B2), which plays a vital role in blood pressure regulation and electrolyte balance. This inhibition has potential implications for treating conditions like hypertension and heart failure .

Anticancer Properties

The compound has been evaluated for its anticancer properties. Studies suggest that imidazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness may be attributed to the disruption of microbial cell membranes or interference with metabolic processes.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzymes, altering their activity.
  • Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially leading to different biological activities .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Aldosterone Synthase Inhibition : A study demonstrated that derivatives similar to this compound selectively inhibit CYP11B2 over CYP11B1, suggesting a targeted approach for hypertension treatment .
  • Anticancer Activity : Research focusing on imidazole derivatives showed that compounds with similar structures could effectively induce apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapy .
  • Antimicrobial Efficacy : In vitro studies reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent against infections.

Q & A

Basic: What are the most effective synthetic routes for 1-[(4-nitrobenzyl)oxy]-1H-imidazole?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Pd-catalyzed cross-coupling : Aryl halides (e.g., 4-nitrobenzyl bromide) react with imidazole derivatives under Pd(Ph₃)₄ catalysis in the presence of K₂CO₃, yielding the target compound. Purification via column chromatography (e.g., Biotage® systems) is critical due to moderate yields (~27–35%) .
  • Copper-mediated coupling : Copper(I)/2-pyridonate systems enable aerobic oxidative homocoupling of azoles, forming imidazole derivatives. This method is robust for scale-up but requires careful control of reaction time and temperature .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., nitrobenzyl proton signals at δ 4.97–5.29 ppm) and confirm regioselectivity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions critical for understanding reactivity .
  • FT-IR : Peaks at ~1608 cm⁻¹ (C=N) and ~1090 cm⁻¹ (R-O-R) validate functional groups .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

  • Antimicrobial assays : Broth microdilution tests determine MIC values against bacterial/fungal strains (e.g., Candida albicans). Activity correlates with nitro group electron-withdrawing effects .
  • Enzyme inhibition : Carbonic anhydrase I/II inhibition is measured via CO₂ hydration rates. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced: How can reaction yields be optimized for derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitrobenzyl intermediates.
  • Catalyst tuning : Pd(0) catalysts with electron-rich ligands improve coupling efficiency for sterically hindered substrates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by ~15% .

Advanced: How should researchers address contradictions in biological activity data?

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-chloro vs. 4-nitro substituents) to isolate electronic/steric effects. For example, nitro groups enhance antifungal activity but reduce solubility .
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-type-specific artifacts .

Advanced: What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding modes to enzymes (e.g., carbonic anhydrase). Docking scores correlate with experimental IC₅₀ values .
  • DFT calculations : Predict electron density maps to guide functionalization (e.g., adding electron-donating groups to improve bioavailability) .

Advanced: How is the compound’s stability assessed under experimental conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light, and pH extremes (1–13). Monitor decomposition via HPLC-MS. Nitro groups confer stability in acidic conditions but degrade under UV light .
  • Long-term storage : Lyophilized samples stored at –20°C retain >95% purity for 12 months .

Advanced: What strategies validate analytical methods for impurity profiling?

  • ICH guidelines : Use spike-recovery experiments (80–120% recovery) for HPLC-UV methods. Limit of quantification (LOQ) should be ≤0.1% for process-related impurities (e.g., unreacted imidazole) .
  • Mass spectrometry : HRMS (Q-TOF) identifies trace impurities (e.g., oxidation byproducts) with ppm-level accuracy .

Advanced: How do substituents influence the compound’s pharmacokinetic properties?

  • LogP optimization : Nitro groups increase lipophilicity (LogP ~2.5), enhancing membrane permeability but reducing aqueous solubility. PEGylation or sulfonate salts improve solubility for in vivo studies .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) show CYP3A4-mediated oxidation as the primary metabolic pathway. Fluorine substitution at the benzyl position reduces clearance rates .

Advanced: What experimental designs mitigate risks in scale-up synthesis?

  • DoE (Design of Experiments) : Taguchi methods optimize parameters (catalyst loading, temperature) to minimize batch variability .
  • Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., nitro group reduction) during scale-up .

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